molecular formula C18H23N7O3 B3004764 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034357-07-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B3004764
CAS No.: 2034357-07-6
M. Wt: 385.428
InChI Key: FMLDWBVHSCRVGN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a triazine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzo[d][1,3]dioxole Moiety:

    • Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Triazine Ring:

    • The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and pyrrolidine in a stepwise manner, ensuring controlled addition to avoid over-substitution.
  • Coupling Reaction:

    • The final step involves coupling the benzo[d][1,3]dioxole derivative with the triazine intermediate using a suitable coupling agent like carbodiimide in the presence of a base to form the urea linkage.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The triazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of partially or fully hydrogenated triazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting enzymes or receptors involved in diseases.

    Materials Science: Used in the development of novel polymers and materials with specific electronic or photonic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring can act as a scaffold for binding, while the benzo[d][1,3]dioxole moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the triazine ring. The presence of different cyclic amines (pyrrolidine, morpholine, piperidine) can influence the compound’s physical and chemical properties.
  • Uniqueness: The pyrrolidine substituent in 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea may confer unique steric and electronic properties, potentially affecting its binding interactions and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3/c1-24(2)16-21-15(22-17(23-16)25-7-3-4-8-25)10-19-18(26)20-12-5-6-13-14(9-12)28-11-27-13/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLDWBVHSCRVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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